Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate is defined by its molecular formula, C13H21NO3. The structure is based on a spirocyclic core, which is a common motif in many natural products and synthetic compounds. The specific arrangement of atoms and bonds in the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 239.31 . The compound’s melting point is 55-56℃, its boiling point is 349℃, and it has a density of 1.12 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate has been synthesized and studied for its molecular structure. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, through an intramolecular lactonization reaction. This compound was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Reactions and Synthesis
The compound has been used in various chemical reactions and syntheses. For example, Moskalenko and Boev (2012) reported its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012). Similarly, Hajra et al. (2019) described its use in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, indicating its potential in synthetic organic chemistry (Hajra et al., 2019).
Applications in Heterocyclic Compound Synthesis
This compound has found applications in the synthesis of heterocyclic compounds, which are important in pharmaceutical and material science research. For example, Emerson et al. (1998) used it in the synthesis of pyrroles, demonstrating its versatility in creating diverse heterocyclic systems (Emerson et al., 1998).
Development of Spiro Compounds
It has also been instrumental in the development of spiro compounds. For instance, the synthesis of chiral spiro-aziridine oxindoles via aza-Corey-Chaykovsky reaction of isatin derived N-tert-butanesulfinyl ketimines was reported by Hajra et al. (2016), highlighting its role in asymmetric synthesis (Hajra et al., 2016).
Safety and Hazards
The safety information available indicates that Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABBJCQOZYZKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.